molecular formula C15H17NO5 B1529848 1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester CAS No. 797801-61-7

1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester

Cat. No.: B1529848
CAS No.: 797801-61-7
M. Wt: 291.3 g/mol
InChI Key: HFKHJRQXLOFHNO-UHFFFAOYSA-N
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Description

“1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 117836-13-2. Its molecular weight is 291.3 and its IUPAC name is 1-benzyl 2-methyl (S)-5-oxopiperidine-1,2-dicarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3/t13-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Asymmetric Synthesis

One study describes the asymmetric syntheses of piperidinecarboxylic acid derivatives, including N-Boc and N-Cbz protected analogues, starting from amino acids like L-aspartic acid and N-Cbz-beta-alanine. These syntheses involve steps such as tribenzylation, alkylation, hydroboration, ozonolysis, and reductive amination, highlighting the utility of these compounds in producing optically pure piperidine derivatives with potential applications in medicinal chemistry and drug synthesis (Xue et al., 2002).

Structure-Activity Relationships

Research into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists identified key structural requirements for potent activity. These studies help in understanding how modifications to the piperidine structure influence binding to cannabinoid receptors, offering insights into designing more selective and potent ligands for therapeutic use (Lan et al., 1999).

Chiral Building Blocks for Alkaloids

Another study explored a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for synthesizing piperidine-related alkaloids. This work demonstrates the importance of these compounds in the synthesis of complex natural products and potential pharmaceuticals (Takahata et al., 2002).

Coordination Polymers and Magnetic Materials

Research involving carboxylate-based ligands, including derivatives of piperidinecarboxylic acid, in the synthesis of coordination polymers with Co(II) ions, has shown potential applications in the development of new materials with unique magnetic properties. These materials could be useful in various technological applications, including data storage and sensors (Ahmad et al., 2012).

Synthesis of Biological Active Alkaloids

A study highlighted the synthesis of sedridines, ethylnorlobelols, and coniine from enantiomers of piperidine-1-carboxylic acid esters, underscoring the role of these compounds as intermediates in producing biologically active alkaloids. This research is significant for drug discovery and the development of new therapeutic agents (Passarella et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, H335, which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements are P261, P280, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

1-O-benzyl 2-O-methyl 5-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKHJRQXLOFHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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